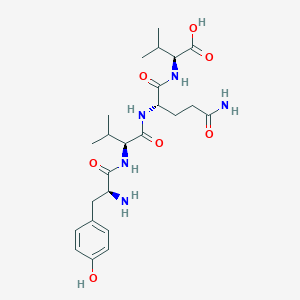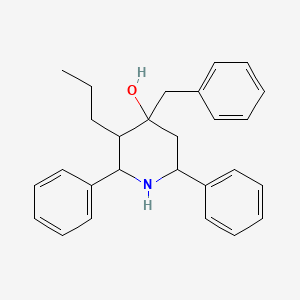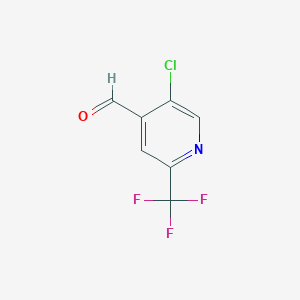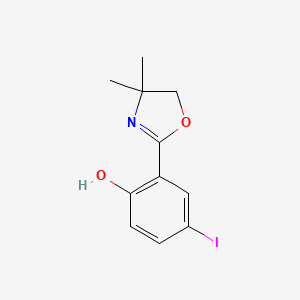
L-Tyrosyl-L-valyl-L-glutaminyl-L-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Tyrosyl-L-valyl-L-glutaminyl-L-valine is a tetrapeptide composed of the amino acids tyrosine, valine, glutamine, and valine. Peptides like this one are of significant interest in various fields due to their potential biological activities and applications in research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-valyl-L-glutaminyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next protected amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques such as HPLC (high-performance liquid chromatography) are used to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
L-Tyrosyl-L-valyl-L-glutaminyl-L-valine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Coupling reagents like HBTU or DIC in the presence of a base such as DIPEA.
Major Products Formed
Oxidation: Dityrosine and other oxidative derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptides with different amino acid sequences.
Wissenschaftliche Forschungsanwendungen
L-Tyrosyl-L-valyl-L-glutaminyl-L-valine has various applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for therapeutic applications, such as drug delivery systems and peptide-based drugs.
Industry: Utilized in the development of biomaterials and as a component in cosmetic formulations.
Wirkmechanismus
The mechanism of action of L-Tyrosyl-L-valyl-L-glutaminyl-L-valine depends on its specific biological target. Generally, peptides exert their effects by binding to receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include:
Receptor Binding: Interaction with cell surface receptors to trigger intracellular signaling pathways.
Enzyme Inhibition: Binding to enzyme active sites, preventing substrate access and inhibiting enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Tyrosyl-L-valyl-L-glutaminyl-L-phenylalanine
- L-Tyrosyl-L-valyl-L-glutaminyl-L-leucine
- L-Tyrosyl-L-valyl-L-glutaminyl-L-isoleucine
Uniqueness
L-Tyrosyl-L-valyl-L-glutaminyl-L-valine is unique due to its specific amino acid sequence, which imparts distinct biological properties and potential applications. The presence of tyrosine and glutamine residues can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
915224-03-2 |
|---|---|
Molekularformel |
C24H37N5O7 |
Molekulargewicht |
507.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C24H37N5O7/c1-12(2)19(28-21(32)16(25)11-14-5-7-15(30)8-6-14)23(34)27-17(9-10-18(26)31)22(33)29-20(13(3)4)24(35)36/h5-8,12-13,16-17,19-20,30H,9-11,25H2,1-4H3,(H2,26,31)(H,27,34)(H,28,32)(H,29,33)(H,35,36)/t16-,17-,19-,20-/m0/s1 |
InChI-Schlüssel |
FDSNWYDYIYGOOR-ZULIPRJHSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-17-(2-propanoyloxyacetyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] hexanoate](/img/structure/B12619882.png)


![4-{[3-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B12619896.png)
![{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B12619904.png)
![1-Benzyl-2-methyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole](/img/structure/B12619911.png)
![Propan-2-yl 4-[3-(acetyloxy)propyl]piperidine-1-carboxylate](/img/structure/B12619916.png)

![[4-Chloro-6-(trifluoromethyl)pyrimidin-2-YL]acetic acid](/img/structure/B12619923.png)

![N-[6-(1H-Indazol-5-yl)naphthalen-2-yl]thiophene-2-carboxamide](/img/structure/B12619942.png)
![N-tert-butyl-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide](/img/structure/B12619944.png)


